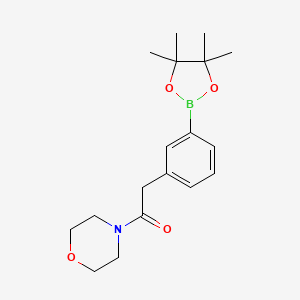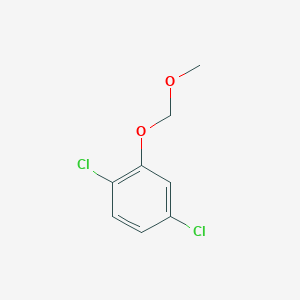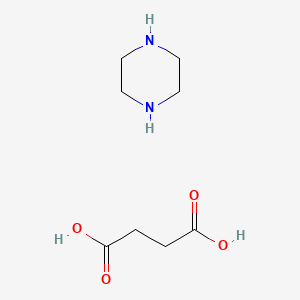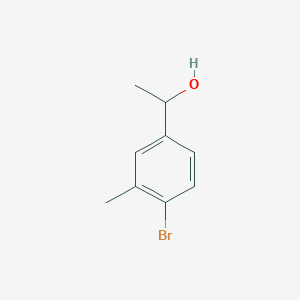
1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Morpholino-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone” is an organic compound . It’s a derivative of phenylboronic ester .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis typically involves the reaction of a boronic ester with an appropriate organic compound. The exact synthesis route for this specific compound is not available in the search results.Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray single crystal diffraction . The structure of this specific compound is not available in the search results.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . These compounds are often used in Suzuki coupling reactions. The specific reactions involving this compound are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, the density, melting point, boiling point, and refractive index of a similar compound, (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, have been reported .科学的研究の応用
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. Its borate and sulfonamide groups make it a versatile reagent for nucleophilic and amidation reactions. It’s particularly valuable in the synthesis of complex molecules where precise functional group manipulation is required .
Drug Development
In the realm of drug development, compounds with boronic acid groups are often utilized as enzyme inhibitors or ligands for certain drugs. They play a crucial role in the development of treatments for various conditions, including cancer and microbial infections .
Asymmetric Synthesis
The compound is used in asymmetric synthesis, particularly in the creation of amino acids. Its structure allows for the protection of diols during the synthesis process, which is critical for maintaining the integrity of chiral centers in the target molecules .
Suzuki-Miyaura Coupling
It is a key reagent in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds in organic chemistry. This reaction is instrumental in constructing complex organic structures, such as those found in pharmaceuticals and polymers .
Fluorescent Probes
Boronic acid compounds, including this one, can act as fluorescent probes. They are used to detect and measure the presence of various analytes like hydrogen peroxide, sugars, copper, fluoride ions, and catecholamines, due to their ability to form reversible covalent bonds with diols and similar molecules .
Stimulus-Responsive Drug Carriers
The boronic ester bonds present in this compound are utilized in the design of stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP concentrations, to control the release of drugs. This application is particularly promising for targeted drug delivery systems, including those for insulin and gene therapy .
Safety And Hazards
特性
IUPAC Name |
1-morpholin-4-yl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)15-7-5-6-14(12-15)13-16(21)20-8-10-22-11-9-20/h5-7,12H,8-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJCACYTHLPVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholin-4-yl)-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B6354652.png)
![Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]titanium](/img/structure/B6354658.png)

![4-Bromo-2-[(e)-(phenylimino)methyl]phenol; >90%](/img/structure/B6354666.png)






![[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B6354714.png)
![4-Methyl-5-(4-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B6354741.png)

